molecular formula C22H16N6OS B6135362 2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol

2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol

Cat. No. B6135362
M. Wt: 412.5 g/mol
InChI Key: GFRDAYWEJOSXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol is a chemical compound with potential applications in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been shown to induce apoptosis or programmed cell death in cancer cells. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol has several advantages and limitations for lab experiments. One of the advantages is that it has potential applications in the field of scientific research. It has been shown to inhibit the growth of cancer cells and tumors in vitro and in vivo. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Further research is needed to elucidate the mechanism of action of this compound.

Future Directions

There are several future directions for the research on 2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol. One of the future directions is to study the mechanism of action of this compound in more detail. This will help to understand how this compound inhibits the growth of cancer cells and tumors and how it has antimicrobial activity against various bacterial and fungal strains. Another future direction is to study the potential applications of this compound in the development of new drugs for the treatment of cancer and infectious diseases. Finally, further research is needed to determine the toxicity and safety profile of this compound in vivo.

Synthesis Methods

2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol can be synthesized using various methods. One of the methods involves the reaction of 4-quinazolinol with 4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in an appropriate solvent such as ethanol to obtain the desired compound.

Scientific Research Applications

2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol has potential applications in the field of scientific research. This compound has been studied for its anticancer, antitumor, and antimicrobial activities. It has been shown to inhibit the growth of cancer cells and tumors in vitro and in vivo. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-21-17-10-4-5-11-18(17)24-19(25-21)14-30-22-27-26-20(15-7-6-12-23-13-15)28(22)16-8-2-1-3-9-16/h1-13H,14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRDAYWEJOSXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one

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